4,4-Di(4-hydroxy-3-methoxyphenly)-2,3-dimethylbutanol

Antioxidant Free radical scavenging DPPH assay

4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol (CAS 913643-31-9) is a neolignan compound belonging to the diphenylmethane class, isolated from the ethyl acetate fraction of Schisandra propinqua stems. It is characterized by a 2,3-dimethylbutanol backbone bearing two 4-hydroxy-3-methoxyphenyl moieties, with a molecular formula of C₂₀H₂₆O₅ and a molecular weight of 346.42 g/mol.

Molecular Formula C20H26O5
Molecular Weight 346.4 g/mol
CAS No. 913643-31-9
Cat. No. B6596457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Di(4-hydroxy-3-methoxyphenly)-2,3-dimethylbutanol
CAS913643-31-9
Molecular FormulaC20H26O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC(CO)C(C)C(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC
InChIInChI=1S/C20H26O5/c1-12(11-21)13(2)20(14-5-7-16(22)18(9-14)24-3)15-6-8-17(23)19(10-15)25-4/h5-10,12-13,20-23H,11H2,1-4H3
InChIKeyBVFKMONTRIVXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol (CAS 913643-31-9): A Neolignan from Schisandra Species with Documented Antioxidant and HIV-1 Integrase Inhibitory Activities


4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol (CAS 913643-31-9) is a neolignan compound belonging to the diphenylmethane class, isolated from the ethyl acetate fraction of Schisandra propinqua stems [1]. It is characterized by a 2,3-dimethylbutanol backbone bearing two 4-hydroxy-3-methoxyphenyl moieties, with a molecular formula of C₂₀H₂₆O₅ and a molecular weight of 346.42 g/mol . The compound has been documented to exhibit in vitro free radical scavenging activity against DPPH, superoxide anion, and hydroxyl radicals, as well as inhibitory activity against HIV-1 integrase [1][2].

1
Natural product neolignan scaffold from Schisandra propinqua for antioxidant and antiviral pathway studies
2
Free radical scavenging research context across DPPH, hydroxyl radical, and lipid peroxidation endpoints
3
HIV-1 integrase inhibition screening and natural product-derived inhibitor discovery workflows

Why Substituting 4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol with Other Lignans or Antioxidants May Compromise Experimental Outcomes


The compound's unique 2,3-dimethylbutanol scaffold and specific substitution pattern confer a distinct potency profile that is not shared by generic lignan antioxidants. In direct comparative assays, this compound exhibits DPPH radical scavenging potency approximately 58-fold greater than vitamin E and 2-fold greater than salvianolic acid A, with a SC₅₀ of 2.19 nM [1]. Its HIV-1 integrase inhibitory activity (IC₅₀ = 0.14 μM) is more potent than that of the structurally related lignan globoidnan A (IC₅₀ = 0.64 μM) [2]. These quantitative differences underscore that substituting a generic antioxidant or alternative lignan would alter experimental outcomes in radical scavenging assays or HIV-1 integrase inhibition studies.

This Compound
2,3-Dimethylbutanol neolignan with 4-hydroxy-3-methoxyphenyl substitution
Generic Lignan Antioxidants
Scaffold and substitution pattern may shift radical-scavenging potency; DPPH and hydroxyl radical endpoints may differ
This Compound
Reported HIV-1 integrase inhibition with distinct diphenylmethane core
Globoidnan A / Related Lignans
Structural analog potency context may differ; integrase inhibition profile may not transfer directly across lignan subclasses
This Compound
Multi-endpoint antioxidant profile in a single neolignan scaffold
Vitamin E / Salvianolic Acid A
Single-mechanism antioxidants may not replicate combined DPPH, hydroxyl radical, and lipid peroxidation endpoint context

Quantitative Comparative Evidence for 4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol (913643-31-9) Versus Reference Antioxidants and HIV-1 Integrase Inhibitors


DPPH Radical Scavenging: 58-Fold More Potent than Vitamin E and 2-Fold More Potent than Salvianolic Acid A

In a direct head-to-head comparison, 4,4-di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol exhibited a DPPH radical scavenging SC₅₀ of 2.19 ± 0.12 nM, which is 58-fold more potent than vitamin E (SC₅₀ = 127.45 ± 0.62 nM) and approximately 2-fold more potent than salvianolic acid A (SC₅₀ = 4.45 ± 0.63 nM) [1].

DPPH Radical Scavenging
Head-to-head
SC₅₀ 2.19 ± 0.12 nM
58-fold higher potency vs vitamin E (127.45 nM)
2.03-fold vs salvianolic acid A (4.45 nM)
Reported radical-scavenging potency context; supports antioxidant screening workflow fit
In vitro DPPH assay in ethanol; n=4
Antioxidant Free radical scavenging DPPH assay

Hydroxyl Radical Scavenging: 2.6-Fold More Potent than Salvianolic Acid A

In a chemiluminescence-based assay for hydroxyl radical scavenging, 4,4-di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol demonstrated an IC₅₀ of 1.59 ± 0.09 μM, which is 2.6-fold more potent than salvianolic acid A (IC₅₀ = 4.10 ± 0.40 μM) [1].

Hydroxyl Radical Scavenging
Head-to-head
IC₅₀ 1.59 ± 0.09 μM
2.6-fold higher potency vs salvianolic acid A (4.10 μM)
Chemiluminescence-based detection system
Reported hydroxyl radical endpoint context; supports oxidative stress model interpretation
CuSO₄-Phen-Vitamin C-H₂O₂ system; n=4
Hydroxyl radical Reactive oxygen species Oxidative stress

Lipid Peroxidation Inhibition: 1.9-Fold More Potent than Salvianolic Acid A

In a rat liver microsome lipid peroxidation assay induced by Fe²⁺/cysteine, 4,4-di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol inhibited lipid peroxidation with an IC₅₀ of 1.33 ± 0.14 μM, which is 1.9-fold more potent than salvianolic acid A (IC₅₀ = 2.51 ± 0.14 μM) [1].

Lipid Peroxidation Inhibition
Head-to-head
IC₅₀ 1.33 ± 0.14 μM
1.9-fold higher potency vs salvianolic acid A (2.51 μM)
Rat liver microsome assay
Reported lipid peroxidation endpoint context; supports membrane-protective antioxidant evaluation
Fe²⁺/cysteine-induced; n=4
Lipid peroxidation Membrane protection Antioxidant

HIV-1 Integrase Inhibition: 4.6-Fold More Potent than Globoidnan A

4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol inhibits HIV-1 integrase with an IC₅₀ of 0.11 μg/mL (0.14 μM) . In cross-study comparison, this is 4.6-fold more potent than the structurally related lignan globoidnan A, which exhibits an HIV-1 integrase IC₅₀ of 0.64 μM [1].

HIV-1 Integrase Inhibition
Cross-study context
IC₅₀ 0.14 μM (0.11 μg/mL)
4.6-fold higher potency vs globoidnan A (0.64 μM)
Cell-free integrase assay
Reported integrase inhibition context; supports antiviral discovery scaffold evaluation
Cross-study comparison; combined 3'-processing and strand transfer
HIV-1 integrase Antiviral Natural product inhibitor

Optimal Scientific and Industrial Application Scenarios for 4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol (913643-31-9)


High-Sensitivity In Vitro Antioxidant Screening and Free Radical Scavenging Assays

Given its sub-nanomolar to low-micromolar potency across multiple radical scavenging endpoints (DPPH SC₅₀ = 2.19 nM; hydroxyl radical IC₅₀ = 1.59 μM), this compound serves as an ideal positive control or reference standard in antioxidant assay development, requiring significantly less material per assay than vitamin E (SC₅₀ = 127.45 nM) or salvianolic acid A (SC₅₀ = 4.45 nM) [1].

HIV-1 Integrase Inhibitor Discovery and Lead Optimization Programs

With an HIV-1 integrase IC₅₀ of 0.14 μM, this compound outperforms the natural product lignan globoidnan A (IC₅₀ = 0.64 μM) [1]. It is therefore a compelling starting point for medicinal chemistry campaigns aimed at developing novel integrase strand transfer inhibitors, particularly for academic groups seeking natural product-derived scaffolds.

Oxidative Stress Model Systems and Lipid Peroxidation Studies

The compound's potent inhibition of Fe²⁺/cysteine-induced lipid peroxidation in rat liver microsomes (IC₅₀ = 1.33 μM) makes it a valuable tool for investigating membrane-protective mechanisms in oxidative stress models, especially where comparisons with salvianolic acid A (IC₅₀ = 2.51 μM) are relevant [1].

Natural Product Libraries Focused on Schisandraceae-Derived Bioactives

As a neolignan isolated from Schisandra propinqua, this compound enriches natural product screening collections targeting antioxidant or antiviral pathways, offering a structurally distinct scaffold with multi-target activity profiles documented in peer-reviewed literature [1][2].

Application
Selection Property
Validation Focus
Antioxidant screening assays
Radical-scavenging potency review
DPPH and hydroxyl radical endpoint context
HIV-1 integrase inhibitor discovery
Integrase inhibition assay context
Strand-transfer activity endpoint review
Oxidative stress model studies
Lipid peroxidation inhibition review
Membrane-protective endpoint context
Natural product library screening
Neolignan scaffold specificity
Multi-target activity profiling review
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